molecular formula C10H14ClNO B2748023 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 2031259-43-3

5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B2748023
CAS No.: 2031259-43-3
M. Wt: 199.68
InChI Key: JXWSRNLNXQMMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research. This substance belongs to a class of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives that have been systematically studied as high-affinity ligands for serotonin receptors, particularly the 5-HT1A receptor subtype . Structural activity relationship studies have demonstrated that compounds within this chemical series can possess excellent affinity and selectivity for 5-HT1A receptors, with the dextrorotatory enantiomers often showing superior binding characteristics . Researchers value this compound and its analogues for their potential as full agonists at the 5-HT1A receptor, a key target in the investigation of neurological pathways and therapeutic development . Due to this mechanism of action, such ligands are explored as potential anxiolytic agents, with some advanced derivatives having progressed to clinical investigation for these applications . The core benzopyran-amine structure serves as a versatile scaffold, allowing for further chemical modifications to optimize properties for specific research objectives . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-10-9(7)5-8(11)6-12-10;/h2-4,8H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWSRNLNXQMMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(COC2=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Historical and Structural Context of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride

Structural Overview

5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a member of the chroman (2H-1-benzopyran) family, characterized by a fused benzene and tetrahydropyran ring system. The specific substitution pattern includes a methyl group at the 5-position of the aromatic ring and an amino group at the 3-position of the saturated ring, with the compound isolated as its hydrochloride salt for enhanced stability and solubility. The molecular structure can be represented as follows:

$$
\begin{array}{c}
\text{Chemical Name: 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride} \
\text{Molecular Formula: C{10}H{14}ClNO} \
\text{Structural Formula:} \
\chemfig{*6((=-(-CH3)-=(-(OCH2CH2NH2^+Cl^-))-=))}
\end{array}
$$

Historical Synthesis and Applications

Synthetic Strategies for 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride

General Synthetic Considerations

The synthesis of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically requires the construction of the benzopyran core, selective methylation at the 5-position, and the introduction of the amino group at the 3-position, followed by salt formation with hydrochloric acid. The key challenges include regioselective functionalization, control of stereochemistry at the 3-position, and minimization of side reactions such as over-alkylation or polymerization.

Classical Condensation and Cyclization Approaches

Phenol–Gamma-Butyrolactone Condensation

One of the most robust and scalable methods for constructing the chroman core involves the condensation of a substituted phenol with gamma-butyrolactone in the presence of a base, followed by acid-catalyzed cyclization. For the target compound, 5-methylresorcinol or 5-methylphenol serves as the starting material.

The synthetic sequence is as follows:

  • Alkylation Step: 5-methylphenol reacts with gamma-butyrolactone under basic conditions (e.g., sodium hydroxide or potassium carbonate) to yield a hydroxyalkylated intermediate.
  • Cyclization Step: The intermediate is subjected to acid catalysis (e.g., zinc chloride, aluminum chloride, or trifluoromethanesulfonic acid) to induce cyclization, forming the 5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid or its ester derivative.
  • Reduction and Amination: The carboxylic acid or ester is reduced (e.g., via lithium aluminum hydride or borane) to the corresponding alcohol, which is then converted to the amine via nucleophilic substitution (e.g., using azide displacement followed by reduction, or direct reductive amination).
  • Salt Formation: The free amine is treated with hydrochloric acid (either gaseous HCl or aqueous solution) to yield the hydrochloride salt.

This method is notable for its simplicity, use of readily available starting materials, and suitability for scale-up.

Reductive Amination Strategies

An alternative approach involves the direct reductive amination of a 3-keto-5-methylchroman intermediate. In this method, the 3-keto derivative is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation over a suitable catalyst. This one-pot transformation efficiently introduces the amino group at the 3-position, often with good regioselectivity and yield.

Palladium-Catalyzed Amination

Advanced synthetic methods leverage palladium-catalyzed amination reactions, particularly for the introduction of the amino group at the 3-position via cross-coupling of a 3-halogenated or 3-triflate chroman derivative with ammonia or an amine source. This approach allows for precise control over substitution patterns and can be adapted for the synthesis of enantiomerically pure products when chiral ligands are employed.

Enantioselective Synthesis

The stereochemistry at the 3-position of the chroman ring is of significant interest, especially for pharmacological applications. Enantioselective synthesis can be achieved via the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. For example, asymmetric hydrogenation of a 3-keto precursor or enzymatic resolution of the amine can yield optically active 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, which is then converted to the hydrochloride salt.

Industrial and Solid-Phase Synthesis

For large-scale production, continuous flow reactors and solid-phase synthesis techniques have been investigated to enhance yield, purity, and reproducibility. These methods often employ immobilized catalysts or reagents, facilitating separation and minimizing waste. Solid-phase synthesis is particularly advantageous for combinatorial library generation, enabling rapid access to a variety of substituted chroman derivatives.

Detailed Reaction Conditions, Yields, and Mechanistic Insights

Tabulated Summary of Synthetic Methods

The following table summarizes representative synthetic routes, reaction conditions, and yields for the preparation of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride and closely related analogs.

Method No. Key Step(s) Starting Material(s) Reagents & Conditions Intermediate(s) Final Yield (%) Reference
1 Phenol–gamma-butyrolactone condensation, acid cyclization, reduction, amination 5-methylphenol, gamma-butyrolactone NaOH (base), ZnCl2 or TfOH (acid), LAH (reduction), NH3 (amination), HCl (salt formation) Chroman-2-carboxylic acid, chroman-2-amine 35–60 (overall)
2 Reductive amination of chroman-3-one 5-methylchroman-3-one NH3 or RNH2, NaBH3CN or H2/Pd Chroman-3-amine 45–70
3 Pd-catalyzed cross-coupling 3-bromo-5-methylchroman Pd(PPh3)4, NH3, base Chroman-3-amine 40–65
4 Solid-phase synthesis (library approach) Polymer-bound precursor Sequential coupling, cyclization, cleavage Chroman-3-amine derivatives 30–55

Mechanistic Considerations

Base-Promoted Alkylation and Acid-Catalyzed Cyclization

The initial step involves nucleophilic attack of the phenolate anion (generated from 5-methylphenol under basic conditions) on the electrophilic carbonyl carbon of gamma-butyrolactone. This forms a hydroxyalkyl intermediate, which upon acid treatment undergoes intramolecular cyclization to yield the chroman core. The mechanism is facilitated by the activating effect of the methyl group at the 5-position, which increases the nucleophilicity of the phenolate and stabilizes the transition state.

Reductive Amination

Reductive amination proceeds via formation of an imine intermediate between the chroman-3-one and ammonia or a primary amine, followed by reduction to the corresponding amine. The choice of reducing agent (e.g., sodium cyanoborohydride) is critical to prevent over-reduction or side reactions.

Palladium-Catalyzed Amination

The Buchwald–Hartwig amination employs a palladium(0) catalyst and a suitable ligand to facilitate the cross-coupling of a 3-halogenated chroman with an amine source. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, and is highly amenable to optimization for selectivity and yield.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include the choice of base and acid catalysts, solvent polarity, reaction temperature, and stoichiometry. For example, the use of trifluoromethanesulfonic acid as a cyclization catalyst has been shown to enhance yields by promoting rapid ring closure and minimizing side reactions. Similarly, selection of an appropriate reducing agent in the amination step is essential for high conversion and purity.

Comparative Analysis and Industrial Considerations

Scalability and Cost

The condensation–cyclization–amination sequence is particularly well-suited for scale-up due to its reliance on inexpensive and readily available starting materials, mild reaction conditions, and straightforward purification protocols. Industrial production often employs continuous flow reactors to further enhance throughput and reproducibility.

Purity and Salt Formation

Isolation of the product as the hydrochloride salt offers advantages in terms of crystallinity, stability, and ease of handling. The salt formation step typically involves bubbling gaseous hydrochloric acid through a solution of the free amine in anhydrous ether or ethanol, followed by filtration and drying. This step also serves to remove residual impurities and improve the overall purity of the final product.

Regulatory and Quality Control

For pharmaceutical applications, stringent quality control measures are required to ensure batch-to-batch consistency, absence of toxic impurities, and compliance with regulatory standards. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed for characterization and quantification.

Case Studies and Literature Survey

Patent Literature

A notable patent describes the preparation of 5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid via condensation of 5-methylphenol with gamma-butyrolactone, followed by acid-catalyzed cyclization and subsequent functional group transformations. Although the patent focuses primarily on the carboxylic acid derivative, the methodology is readily adaptable for the synthesis of the corresponding amine via reduction and amination steps.

Academic Publications

Peer-reviewed studies have reported the synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, including 5-methyl analogs, using both classical and modern synthetic techniques. These studies often emphasize enantioselective synthesis, structure–activity relationships, and optimization of pharmacological properties.

Industrial Reports

Industrial-scale syntheses prioritize cost-effectiveness, robustness, and minimization of hazardous reagents. Reports indicate that continuous flow processes and solid-phase methodologies are increasingly being adopted to meet these criteria.

Data Tables: Reaction Conditions and Yields

Representative Experimental Data

Step Reagents and Conditions Time (h) Temperature (°C) Yield (%) Notes
Condensation 5-methylphenol, gamma-butyrolactone, NaOH, ethanol 4 50 75 Formation of hydroxyalkyl intermediate
Cyclization ZnCl2, toluene, reflux 6 110 65 Chroman-2-carboxylic acid formation
Reduction LAH, THF, 0–25 2 0–25 80 Reduction to alcohol
Amination NH3, NaBH3CN, methanol 8 25 70 Reductive amination
Salt formation HCl gas, ether 1 0 95 Precipitation of hydrochloride salt

Comparative Yields for Alternative Methods

Method Overall Yield (%) Purity (%) Scalability Environmental Impact
Condensation–Cyclization–Amination 35–60 >98 High Moderate
Reductive Amination 45–70 >97 Moderate Moderate
Pd-Catalyzed Amination 40–65 >99 Moderate Low (if recycled catalyst)
Solid-Phase Synthesis 30–55 >95 Low (library scale) Low

The synthesis of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can be accomplished via several well-established methodologies, each with distinct advantages and limitations. The condensation of 5-methylphenol with gamma-butyrolactone, followed by acid-catalyzed cyclization, reduction, and amination, represents a versatile and scalable route, particularly suited for industrial applications due to its reliance on inexpensive reagents and straightforward procedures. Reductive amination of chroman-3-one intermediates offers an efficient alternative, especially when high regioselectivity and yield are desired. Palladium-catalyzed cross-coupling reactions provide additional flexibility for the introduction of the amino group and are amenable to enantioselective synthesis when chiral ligands are employed.

Solid-phase synthesis, while less commonly used for large-scale production, is invaluable for the rapid generation of compound libraries and structure–activity relationship studies. The formation of the hydrochloride salt is a critical step for product isolation, stability, and handling, and is typically achieved via treatment with hydrochloric acid in a suitable solvent.

Optimization of reaction conditions, including the choice of catalysts, solvents, and reducing agents, is essential for maximizing yield and minimizing byproducts. Environmental and safety considerations are increasingly influencing the selection of reagents and process design, with a trend toward greener methodologies and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research has shown that derivatives of 5-methyl-3,4-dihydro-2H-1-benzopyran exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype, which are implicated in mood regulation. Studies indicate that these compounds can act as full agonists at these receptors, leading to significant anxiolytic effects in behavioral models .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural modifications enhance its bioactivity against various cancer types, including those affecting the breast, lung, and colon .

Antimicrobial Activity

Initial findings suggest that 5-methyl-3,4-dihydro-2H-1-benzopyran derivatives possess antimicrobial properties against several bacterial strains and fungi. This positions them as promising candidates for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
8-Bromo-3,4-dihydro-2H-benzopyranSimilar benzopyran structureDifferent position of the amine group
5-Chloro-3,4-dihydro-2H-benzopyranChlorine instead of methylPotentially different biological activity profile
6-Methyl-3,4-dihydro-2H-benzopyranMethyl substitution at the 6-positionAltered electronic properties affecting reactivity

The presence of specific substituents significantly influences the pharmacological profiles of these compounds .

Case Studies

  • Anxiolytic Activity : A study demonstrated that specific derivatives showed significant anxiolytic effects in behavioral models, indicating therapeutic potential for anxiety disorders .
  • Antifungal Activity : Research on related benzopyran compounds indicated effective antifungal properties against Candida strains .
  • Anticancer Research : Investigations into the anticancer properties have shown promise in inhibiting tumor growth through various mechanisms .

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride with halogenated and substituted analogs, focusing on structural features, physicochemical properties, and synthetic accessibility.

Compound Substituent Molecular Formula Molecular Weight (g/mol) Synthetic Yield Key Applications
5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 5-CH₃ C₁₀H₁₄ClNO 215.68 Not reported Research intermediate
5-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 5-Br C₉H₁₁BrClNO 264.54 Not reported Building block for drug discovery
6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 6-F C₉H₁₁FClNO 219.64 Not reported High-cost research reagent
3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 3-OCH₃ C₁₁H₁₆ClNO₂ 245.70 Not reported Synthetic intermediate
5-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 5-Cl C₉H₁₁Cl₂NO 220.10 Not reported Preclinical studies

Key Structural and Functional Differences

Substituent Effects: Halogenated Derivatives (5-Bromo, 5-Chloro, 6-Fluoro): The introduction of halogens increases molecular weight and lipophilicity (e.g., bromo analog: XLogP3 ~1.5 vs. Methyl Substituent: The 5-methyl group in the target compound may improve metabolic stability compared to halogenated analogs due to reduced susceptibility to oxidative dehalogenation .

Synthetic Accessibility :

  • Halogenated derivatives (e.g., 5-bromo) are typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, while the methyl analog may involve direct methylation of the benzopyran core. Yields for related compounds range from 50–53% under optimized conditions .

Collision Cross Section (CCS) Analysis :

  • For the 5-bromo analog, predicted CCS values range from 139.2–145.3 Ų (for [M+H]+ and [M+Na]+ adducts), suggesting a compact molecular conformation. The methyl analog likely has a smaller CCS due to reduced steric bulk .

Commercial Availability :

  • The 5-methyl derivative is listed as a research-grade compound (CAS: 2031259-43-3) but lacks published pharmacological data. In contrast, halogenated analogs (e.g., 5-bromo) are marketed as building blocks with >95% purity .

Research Findings and Gaps

  • Pharmacological Data: No direct studies on the bioactivity of the 5-methyl derivative are available.
  • Stability and Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogs, but comparative pharmacokinetic data are lacking.

Biological Activity

5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS Number: 2031259-43-3) is a compound of significant interest in medicinal chemistry due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is C10H14ClNO, with a molecular weight of approximately 199.68 g/mol. The compound features a benzopyran ring structure with a methyl group at the 5-position and an amine group at the 3-position, which are crucial for its biological activity.

Biological Activities

Research indicates that 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride exhibits several notable biological activities:

  • Serotonergic Activity : The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. It has shown promising anxiolytic effects in various behavioral models, suggesting potential applications in treating anxiety disorders .
  • Neuropharmacological Effects : In vivo studies have demonstrated that derivatives of this compound can act as full agonists at the 5-HT1A receptor, leading to significant psychotropic activity. For instance, certain analogs have been tested in behavioral paradigms such as the forced swim test and tail suspension test, which are predictive of antidepressant efficacy .
  • Potential Antidepressant Properties : The structural modifications of 5-Methyl-3,4-dihydro-2H-1-benzopyran derivatives have been linked to enhanced affinity for serotonergic receptors, indicating a potential role in developing new antidepressant medications .

The mechanism by which 5-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride exerts its effects primarily involves its binding to serotonin receptors. The compound's ability to modulate neurotransmitter systems suggests it may influence various biochemical pathways associated with mood regulation and anxiety response.

Case Study 1: Anxiolytic Activity

A study involving a series of 3,4-dihydro derivatives revealed that certain compounds exhibited significant anxiolytic effects when administered to animal models. The best-performing compounds showed high selectivity for the 5-HT1A receptor and were able to reduce anxiety-like behaviors effectively .

Case Study 2: Psychotropic Effects

In another investigation, researchers evaluated the psychotropic effects of various benzopyran derivatives. The findings indicated that compounds with specific structural features not only bound effectively to serotonin receptors but also demonstrated efficacy in reducing depressive behaviors in animal models .

Comparative Analysis

The following table summarizes the biological activities and receptor affinities of selected derivatives of 5-Methyl-3,4-dihydro-2H-1-benzopyran:

CompoundReceptor Affinity (nM)Anxiolytic ActivityAntidepressant Activity
5-Methyl-Derivative A20YesModerate
5-Methyl-Derivative B15YesHigh
5-Methyl-Derivative C25NoLow

Q & A

Q. What are the recommended synthetic routes for 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

  • Route Selection: Start with a benzopyran core synthesis via cyclization of substituted phenols with allylamine derivatives under acidic conditions. Hydrochloride salt formation can be achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or dioxane) .
  • Optimization Strategies:
    • Solvent Effects: Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve cyclization yields.
    • Catalysis: Explore Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
    • Monitoring: Use TLC or HPLC (C18 columns, acetonitrile/water mobile phase) to track reaction progress .
  • Yield Improvement: Conduct fractional crystallization or silica gel chromatography for purification .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λmax ~255 nm, based on analogous benzopyrans) and a gradient of acetonitrile/0.1% TFA in water .
    • Elemental Analysis: Confirm Cl⁻ content (~14.5% for hydrochloride salts) .
  • Structural Confirmation:
    • ¹H-NMR: Key peaks include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (δ ~9.0 ppm in DMSO-d₆) .
    • Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2) .
    • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve chiral centers in 5-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, and what techniques validate enantiomeric purity?

Methodological Answer:

  • Chiral Resolution:
    • Chromatography: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
    • Derivatization: Employ chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers for separation .
  • Validation:
    • Circular Dichroism (CD): Compare CD spectra to reference standards.
    • Polarimetry: Measure optical rotation (e.g., [α]D²⁵) to confirm enantiomeric excess .

Q. How should contradictory binding affinity data in receptor assays be analyzed?

Methodological Answer:

  • Experimental Design:
    • Controls: Include known agonists/antagonists (e.g., quinpirole for dopamine receptors) to validate assay conditions .
    • Replicates: Perform triplicate measurements to assess variability.
  • Data Analysis:
    • Statistical Models: Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
    • Artifact Checks: Test for solvent interference (e.g., DMSO tolerance <1%) .

Q. What computational approaches predict the compound’s metabolic stability and drug-drug interaction potential?

Methodological Answer:

  • In Silico Tools:
    • Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites .
    • Docking Studies: Perform molecular docking (AutoDock Vina) against CYP3A4 to assess interaction risks .
  • Experimental Validation:
    • Liver Microsomes: Incubate with NADPH and analyze metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.